molecular formula C11H18N2O2 B2687665 N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide CAS No. 2381053-19-4

N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide

Cat. No. B2687665
CAS RN: 2381053-19-4
M. Wt: 210.277
InChI Key: WQISLWDTCYKAPO-VIFPVBQESA-N
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Description

“N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide” is also known as Acryloylfentanyl . It is a synthetic opioid and has been sold online as a designer drug . It is a μ-opioid receptor agonist with a potency similar to fentanyl . It produces antinociception and has a longer duration of action than fentanyl .


Molecular Structure Analysis

The molecular structure of “N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide” is complex. It is chemically known as N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl] prop-2-enamide . It has no stereoisomers .

Mechanism of Action

“N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide” is a μ-opioid receptor agonist . It binds to opioid receptors and produces antinociception, decreased consciousness, miosis, and respiratory depression that can be fatal .

Safety and Hazards

“N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide” poses a serious risk of fatal intoxication . It has been associated with 130 reported deaths in Europe and North America . It is controlled in a number of countries in different regions of the world .

properties

IUPAC Name

N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-10(14)12-9(2)11(15)13-7-5-4-6-8-13/h3,9H,1,4-8H2,2H3,(H,12,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQISLWDTCYKAPO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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